硅化钙

描述

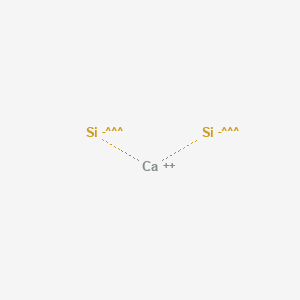

Calcium Silicide, also known as Calcium Disilicide, is an inorganic compound, a silicide of calcium . It is a whitish or dark grey to black solid matter with a melting point between 700 and 935°C . It is insoluble in water, but may decompose when subjected to moisture, evolving hydrogen and producing calcium hydroxide .

Synthesis Analysis

Calcium Silicide can be prepared by reacting elemental calcium and silicon at temperatures above 1000 °C . A soft synthetic method for the preparation of silicon sheets in gram-scale quantities by redox-assisted chemical exfoliation (RACE) of calcium disilicide (CaSi2) has been developed .Molecular Structure Analysis

Calcium Silicide exists in two forms: Calcium Monosilicide (CaSi) and Calcium Disilicide (CaSi2) . The molecular formula of Calcium Monosilicide is CaSi and that of Calcium Disilicide is CaSi2 .Chemical Reactions Analysis

The synthesis of silicon nanosheets (SiNSs) without using conventional vacuum processes and vapor deposition is challenging. Mass production of silicon nanosheets with low cost can be achieved using a top-down approach starting from materials including a 2D sheet structure as a fundamental unit .Physical And Chemical Properties Analysis

Calcium Disilicide is a whitish or dark grey to black solid matter with a melting point of 1033 °C . It is insoluble in water, but may decompose when subjected to moisture, evolving hydrogen and producing calcium hydroxide .科学研究应用

二维结构的形成

硅化钙已用于形成二维结构。 Rzhanov 半导体物理研究所和新西伯利亚国立大学进行的一项研究表明,在嵌入薄硅层的异质外延 CaF2/Si (111) 薄膜上进行生长后电子辐照,可以形成 CaSi2 多晶结构 . 已发现形成二维 CaSi2 结构的最佳条件 .

纳米材料研究

硅化钙正在纳米材料研究中使用。 目前许多科学小组都在研究硅化钙 . 已经提出了多种方法来生产具有不同组成的硅化钙,这些硅化钙表现出半金属或半导体性质 .

半导体研究

硅化钙用于半导体研究。 在 120 °C 下 Ca 沉积过程中,研究了在三种模板上形成硅化钙:Si(111)7 × 7、二维 Mg2Si 和三维 Mg2Si . 在二维和三维 Mg2Si 模板上形成了连续的 Ca2Si 层 .

防护涂层

硅化钙已用于开发防护涂层。 一种在耐火金属合金上涂覆硅化物的特殊技术提高了其高温保护能力 .

能源材料与热电学

硅化钙在能源材料和热电学领域得到了研究。 通过原位方法研究了在约 100 °C 下硅化钙层上生长 Si 帽层的现象,证明了硅化钙完全嵌入非晶硅中 .

器件应用

硅化钙具有潜在的器件应用。 预计单层硅烯将具有独特的性质,例如可调带隙、量子自旋霍尔效应、高温超导性和巨磁阻 .

作用机制

Target of Action

Calcium silicide (CaSi2) is primarily targeted at silicon-based structures, particularly in the semiconductor industry . It forms on three types of templates: Si(111)7 × 7, 2D Mg2Si, and 3D Mg2Si . The compound’s primary role is to form a continuous Ca2Si layer on these templates .

Mode of Action

The interaction of calcium silicide with its targets involves the deposition of calcium at 120°C, studied in situ by Auger and electron energy loss spectroscopy, and by differential optical reflectance spectroscopy . On an atomically clean silicon surface (Si(111)7 × 7), a mixture of Ca2Si with another calcium silicide is found .

Biochemical Pathways

Calcium silicide affects the silicon-based pathways in the semiconductor industry. It forms a continuous Ca2Si layer on 2D and 3D Mg2Si templates . Layered siloxene nanosheet (SiNS), a derived 2D silicon material with –H and –OH functional groups synthesized from calcium disilicide (CaSi2), has attracted great interest .

Pharmacokinetics

It’s known that the formation of calcium silicide proceeds with the growth of a silicon cap layer over the calcium silicide layers at about 100°c .

Result of Action

The result of calcium silicide’s action is the formation of a continuous Ca2Si layer on silicon-based templates . This layer is fully embedded in amorphous silicon, independent of the used template . The process also results in the redistribution of magnesium and calcium during the silicon cap growth, affecting the electronic properties of the structures .

Action Environment

The action of calcium silicide is influenced by environmental factors such as temperature and the presence of other elements. For instance, the formation of calcium silicide is studied during calcium deposition at 120°C . Moreover, it reacts with acids to form gaseous silicon hydride, which ignites spontaneously in air .

安全和危害

生化分析

Biochemical Properties

Calcium silicide is primarily used in the manufacturing industry due to its physical properties

Cellular Effects

Its high biodegradation rate and poor strength limit its use in clinical applications

Molecular Mechanism

It is known that calcium silicide can react with water to produce calcium hydroxide and silane, a compound of silicon and hydrogen . The specific interactions of calcium silicide with biomolecules have not been extensively studied.

属性

InChI |

InChI=1S/Ca.2Si/q+2;2*-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCKHUMTXOCLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si-].[Si-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSi2 | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium silicide appears as an off-white solid. Density 2.5 g / cm3., Solid; [IUCLID] Grey to black or brown solid with a repulsive odor; [NJ-HSFS] Grey crystalline powder; [Alfa Aesar MSDS] | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium disilicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12737-18-7, 12013-56-8 | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)